3-O-Debenzoylzeylenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Debenzoylzeylenone is an organic compound with the chemical formula C14H14O6 and a molecular weight of 278.26 g/mol . It is a solid substance, typically appearing as a colorless or pale yellow crystalline powder . This compound is known for its high thermal stability and solubility, making it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-O-Debenzoylzeylenone can be synthesized through an acylation reaction. One common method involves the reaction of 2-phenylphenol with benzoyl chloride in the presence of a base catalyst . The reaction typically occurs under mild conditions, with the base facilitating the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar acylation reactions. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-O-Debenzoylzeylenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3-O-Debenzoylzeylenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-O-Debenzoylzeylenone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, studies suggest that the compound may exert its effects through the inhibition of certain enzymes or the disruption of cellular processes . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
3-O-Debenzoylzeylenone is part of a class of compounds known as polyoxygenated cyclohexenes. Similar compounds include:
Compared to these compounds, this compound is unique due to its specific structural features and reactivity. Its high thermal stability and solubility make it particularly valuable in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H14O6 |
---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
[(1S,5R,6S)-1,5,6-trihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate |
InChI |
InChI=1S/C14H14O6/c15-10-6-7-11(16)14(19,12(10)17)8-20-13(18)9-4-2-1-3-5-9/h1-7,10,12,15,17,19H,8H2/t10-,12+,14-/m1/s1 |
InChI Key |
ISGGRGRMTBVSEN-SCDSUCTJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H](C=CC2=O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C(C=CC2=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.